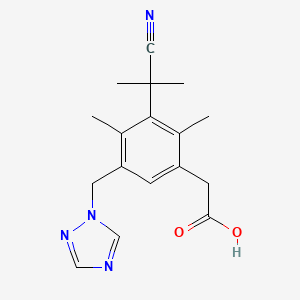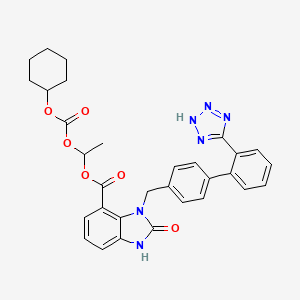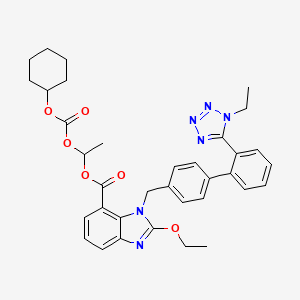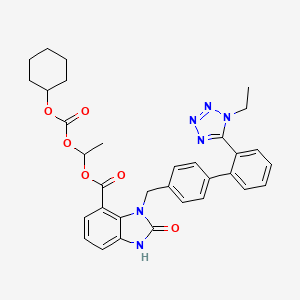
Anastrozole Mono Acid
Übersicht
Beschreibung
Anastrozole is a potent and selective non-steroidal aromatase inhibitor . It is used to treat early hormone receptor-positive breast cancer. It is also used for first-line treatment of hormone receptor-positive or hormone receptor-unknown advanced or metastatic (cancer that has spread) breast cancer .
Synthesis Analysis
The synthesis of Anastrozole involves the inhibition of estrogen synthesis. Fulvestrant binds and accelerates degradation of estrogen receptors .
Molecular Structure Analysis
Anastrozole has a molecular formula of C17H19N5 and an average mass of 293.366 Da . It is a potent and highly selective aromatase (CYP19) inhibitor with an IC50 value of 15 nM .
Chemical Reactions Analysis
Anastrozole is determined in human plasma by liquid chromatography–mass spectrometry (LC–MS–MS). The detection is performed on an Agilent 6410-2K triple quadrupole tandem mass spectrometer by multiple reaction monitoring in the preset mass range 294.2 → 225.1 using atmospheric-pressure chemical ionization in positive-ion mode .
Physical And Chemical Properties Analysis
Anastrozole is a white or off-white crystalline powder. It is soluble in acetonitrile or ethyl acetate, soluble in ethanol, and almost insoluble in water . It has a density of 1.1±0.1 g/cm3, a boiling point of 469.7±55.0 °C at 760 mmHg, and a flash point of 237.9±31.5 °C .
Wissenschaftliche Forschungsanwendungen
Breast Cancer Treatment Strategy
- Anastrozole, as part of a sequencing strategy with tamoxifen, has been evaluated for its effects in postmenopausal patients with endocrine-responsive early breast cancer. The Austrian Breast and Colorectal Cancer Study Group conducted a large phase III clinical trial to compare the sequence strategy containing Anastrozole with 5 years of tamoxifen in a low- to intermediate-risk group of postmenopausal patients. This study revealed insights into recurrence-free survival and distant relapse-free survival, highlighting Anastrozole's role in breast cancer treatment strategies (Dubsky et al., 2012).
Pharmacokinetics in Adolescent Males
- A study on the pharmacokinetics and pharmacodynamics of Anastrozole in adolescent males with gynecomastia showed that Anastrozole is a potent aromatase inhibitor with rapid absorption and slow elimination kinetics after oral dosing. This study provides important information about the drug's interaction and effectiveness in conditions other than breast cancer (Mauras et al., 2009).
Electrophilic Nature and Metabolism
- Research has identified that Anastrozole itself is an electrophilic species, reactive to GSH. This study aimed to understand the mechanisms of hepatotoxicity of Anastrozole and provided a new avenue to define the role of metabolic activation in hepatotoxicity, which is crucial for developing safer drug protocols (Ding et al., 2022).
Histopathological Effects in Breast Cancer
- Anastrozole's effects on tumor histopathology were studied in postmenopausal women with large operable breast cancer. The research indicated significant changes in tumor cellularity, fibrosis, and progesterone receptor staining following Anastrozole treatment, providing insights into its therapeutic mechanism at the cellular level (Anderson et al., 2002).
Nanostructured Lipid Carriers for Drug Delivery
- Anastrozole has been formulated into nanostructured lipid carriers (NLCs) as a multifunctional platform for drug delivery in cancer therapy. This formulation demonstrated efficient loading and sustained drug release, which is significant for improving drug delivery systems in cancer treatment (Hashim & Rajab, 2021).
Pharmacokinetic Evaluation of Transdermal Formulation
- A study on the pharmacokinetic evaluation of a transdermal Anastrozole-in-adhesive formulation demonstrated a favorable Anastrozole plasma concentration-time course, which could lead to improved pharmacokinetics and drug safety in breast cancer treatment (Regenthal et al., 2018).
Chemopreventive Effects in Premenopausal Breast Cancer Model
- The chemopreventive effects of Anastrozole were evaluated in a premenopausal mammary carcinogenesis model in rats. This study provides valuable insights into Anastrozole's potential in breast cancer prevention and its effects on various biological systems (Kubatka et al., 2008).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-(2-cyanopropan-2-yl)-2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-11-13(6-15(22)23)5-14(7-21-10-19-9-20-21)12(2)16(11)17(3,4)8-18/h5,9-10H,6-7H2,1-4H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVDRVMMMBAXDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1CC(=O)O)CN2C=NC=N2)C)C(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anastrozole Mono Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[[4-[2-[1-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid](/img/structure/B600943.png)






